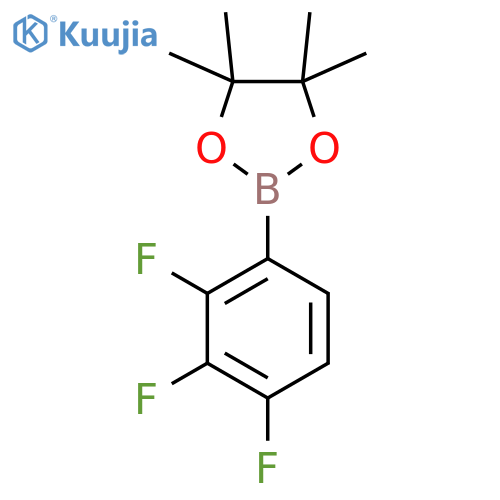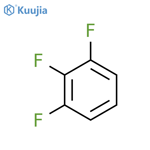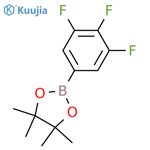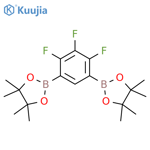| abcr |
AB516096-250mg |
2,3,4-Trifluorophenylboronic acid pinacol ester, 95%; . |
881401-96-3 |
95% |
250mg |
€156.80 |
2024-08-02 |
|
| TRC |
T890428-10mg |
4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane |
881401-96-3 |
|
10mg |
$ 50.00 |
2022-06-02 |
|
| TRC |
T890428-50mg |
4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane |
881401-96-3 |
|
50mg |
$ 95.00 |
2022-06-02 |
|
| abcr |
AB516096-5g |
2,3,4-Trifluorophenylboronic acid pinacol ester, 95%; . |
881401-96-3 |
95% |
5g |
€614.40 |
2025-03-19 |
|
| abcr |
AB516096-1g |
2,3,4-Trifluorophenylboronic acid pinacol ester, 95%; . |
881401-96-3 |
95% |
1g |
€209.70 |
2025-03-19 |
|
| Enamine |
EN300-1425811-50mg |
4,4,5,5-tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane |
881401-96-3 |
|
50mg |
$359.0 |
2023-09-30 |
|
| 1PlusChem |
1P004FJ5-250mg |
4,4,5,5-TETRAMETHYL-2-(2,3,4-TRIFLUOROPHENYL)-1,3,2-DIOXABOROLANE |
881401-96-3 |
98% |
250mg |
$72.00 |
2025-02-21 |
|
| A2B Chem LLC |
AC05953-1g |
4,4,5,5-Tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane |
881401-96-3 |
|
1g |
$178.00 |
2024-04-19 |
|
| abcr |
AB516096-10g |
2,3,4-Trifluorophenylboronic acid pinacol ester, 95%; . |
881401-96-3 |
95% |
10g |
€1005.80 |
2025-03-19 |
|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. |
1249918-1g |
4,4,5,5-Tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane |
881401-96-3 |
97% |
1g |
¥1375.00 |
2024-04-27 |
|






